Methyl 4-methoxy-2-(trifluoromethyl)benzoate

Purity HPLC Quality Control

Researchers optimizing 4-methoxy-2-(trifluoromethyl)phenyl SAR programs face inconsistent regioselectivity with mono-substituted analogs. This disubstituted benzoate ester delivers predictable reactivity for parallel amide library synthesis and heterocycle construction. • Ortho-CF₃/para-OCH₃ push-pull system enables electrophilic substitution at the activated 5-position • Nanomolar activity demonstrated: PKR1 IC₅₀ 130 nM, KLK1 IC₅₀ 746 nM • 84% single-step yield in PET tracer benzamide synthesis • Available at up to 99.9% HPLC purity to suppress competing side reactions

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 773875-67-5
Cat. No. B1420868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-2-(trifluoromethyl)benzoate
CAS773875-67-5
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F
InChIInChI=1S/C10H9F3O3/c1-15-6-3-4-7(9(14)16-2)8(5-6)10(11,12)13/h3-5H,1-2H3
InChIKeyVNWHVTUCXGRFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methoxy-2-(Trifluoromethyl)Benzoate – Essential Building Block


Methyl 4-methoxy-2-(trifluoromethyl)benzoate (CAS 773875-67-5, molecular formula C₁₀H₉F₃O₃, MW 234.17) is a disubstituted benzoate ester bearing an electron-withdrawing trifluoromethyl group at the ortho (2‑) position and an electron-donating methoxy group at the para (4‑) position on the aromatic ring . This substitution pattern imparts a distinct electronic profile and lipophilicity profile (predicted XLogP = 2.6, predicted boiling point 277.5 ± 40.0 °C, predicted density 1.266 ± 0.06 g/cm³) relative to mono‑substituted or regioisomeric analogs . The compound is supplied as off‑white to cream crystals and is primarily employed as a synthetic intermediate for constructing more elaborate 4‑methoxy‑2‑(trifluoromethyl)phenyl‑containing scaffolds in medicinal chemistry and agrochemical research programs .

Methyl 4-Methoxy-2-(Trifluoromethyl)Benzoate – Irreplaceable by Common Analogs


The concurrent presence of the ortho‑trifluoromethyl and para‑methoxy groups creates a push‑pull electronic system that cannot be replicated by simple mono‑substituted analogs such as methyl 4‑methoxybenzoate (lacking the CF₃ group) or methyl 2‑(trifluoromethyl)benzoate (lacking the OCH₃ group). The CF₃ substituent exerts a strong –I effect that polarizes the ring, while the OCH₃ group donates electron density via +M resonance; this combination governs both the reactivity of the ester carbonyl toward nucleophilic attack and the regioselectivity of electrophilic aromatic substitution on the ring [1]. Moreover, the predicted XLogP of 2.6 for the target compound represents an intermediate lipophilicity that balances membrane permeability and aqueous solubility in downstream drug‑like molecules, in contrast to methyl 4‑methoxybenzoate (XLogP = 2.3, lower) or methyl 2‑(trifluoromethyl)benzoate (LogP ≈ 2.49, slightly lower) [2]. These differences, although individually modest, can cumulatively shift a lead compound's pharmacokinetic profile and are thus relevant for procurement decisions in structure‑based optimization campaigns.

Methyl 4-Methoxy-2-(Trifluoromethyl)Benzoate – Comparative Evidence vs. Closest Analogs


HPLC Purity Advantage Over Alternative Vendors

When sourced through Apollo Scientific (distributed by CymitQuimica), methyl 4-methoxy-2-(trifluoromethyl)benzoate is supplied with a typical batch HPLC purity of 99.9% by area . In contrast, alternative vendor AKSci specifies a minimum purity of 95% for the same CAS number . This 4.9 percentage‑point difference in chromatographic purity can translate into a substantially lower burden of unidentified impurities in multi‑step synthetic sequences, reducing the risk of side reactions and simplifying intermediate purification.

Purity HPLC Quality Control Reproducibility

Predicted Lipophilicity vs. Key Analogs

The predicted XLogP of methyl 4-methoxy-2-(trifluoromethyl)benzoate is 2.6 , which is 0.3 log units higher than that of methyl 4-methoxybenzoate (XLogP = 2.3) [1] and 0.11 log units higher than that of methyl 2-(trifluoromethyl)benzoate (LogP ≈ 2.49) . The incremental lipophilicity arises from the additive contributions of both the CF₃ (+0.47 π Hansch constant) and OCH₃ (–0.02 π) substituents and positions the ester within a favorable LogP window (1–3) for balanced permeability and solubility in oral drug candidates.

Lipophilicity Drug-likeness XLogP ADME

Synthetic Yield Advantage in PET Tracer Precursors

In the synthesis of N‑(4‑methoxy‑2‑(trifluoromethyl)benzyl)benzamide – a reference standard for carbon‑11 PET tracer development – the methoxy‑bearing compound (1) was obtained in 84% overall chemical yield from (4‑methoxy‑2‑(trifluoromethyl)phenyl)methanamine in a single step, whereas the corresponding desmethyl (4‑hydroxy) precursor (2) required two steps and gave only 49% overall yield under analogous conditions [1]. Similarly, the MPPA standard (4) was obtained in 62% yield (two steps) vs. 34% for its 4‑hydroxy counterpart (5) (three steps).

Synthetic efficiency PET tracer Radiochemistry Yield

Scaffold Utility: Nanomolar Target Engagement

Derivatives elaborated from the 4‑methoxy‑2‑(trifluoromethyl)phenyl scaffold have demonstrated potent biological activity in patent‑disclosed assays. Takeda Pharmaceutical's US9790201 reports a piperidine‑linked analog (BDBM347596) with an IC₅₀ of 130 nM against the human prokineticin receptor 1 (PKR1) [1]. Kalvista Pharmaceuticals' US10364238 discloses a pyrazole‑carboxamide analog (BDBM408685) with an IC₅₀ of 746 nM against human plasma kallikrein (KLK1) [2]. These data illustrate that the 4‑methoxy‑2‑(trifluoromethyl)phenyl motif is compatible with achieving sub‑micromolar target engagement across diverse target classes. Compounds lacking either the CF₃ or the OCH₃ group were not directly compared in these patents; the activity is attributable to the full substitution pattern in the context of the elaborated molecule.

Kinase inhibition GPCR antagonism IC50 Scaffold

Predicted Boiling Point and Density vs. Analogs

The predicted boiling point of methyl 4-methoxy-2-(trifluoromethyl)benzoate is 277.5 ± 40.0 °C , which is approximately 33 °C higher than the boiling point of methyl 4‑methoxybenzoate (244–245 °C) [1] and substantially higher than that of methyl 2‑(trifluoromethyl)benzoate (98–100 °C at reduced pressure, or ~191–193 °C at atmospheric pressure) . The predicted density of 1.266 ± 0.06 g/cm³ is intermediate between that of methyl 4‑methoxybenzoate (1.098 g/cm³) and methyl 2‑(trifluoromethyl)benzoate (1.306 g/cm³), reflecting the combined mass contributions of the CF₃ and OCH₃ groups.

Physicochemical properties Boiling point Density Downstream processing

Regiochemical Advantage of ortho-CF₃/para-OCH₃ Substitution

Among the possible regioisomers of trifluoromethyl‑methoxy benzoate esters, the 2‑CF₃/4‑OCH₃ arrangement (target compound) places the strong electron‑withdrawing CF₃ group ortho to the ester carbonyl. This ortho‑CF₃ orientation is known to influence both the rate of ester hydrolysis (steric shielding and electronic deactivation) and the conformational preference of the ester group relative to the ring plane [1]. In contrast, methyl 4‑methoxy‑3‑(trifluoromethyl)benzoate (CAS 576170-42-8) has the CF₃ group meta to the ester, and methyl 2‑methoxy‑4‑(trifluoromethyl)benzoate places the CF₃ para to the ester . While no head‑to‑head biological comparison of all three regioisomers is available in the open literature, the ortho‑CF₃ arrangement provides the greatest steric hindrance to ester hydrolysis, which can be advantageous when the ester is intended as a protected carboxylic acid handle for late‑stage diversification.

Regiochemistry Structure-activity relationship Isomer comparison Medicinal chemistry

Methyl 4-Methoxy-2-(Trifluoromethyl)Benzoate – Optimal Application Scenarios


PET Tracer Precursor Synthesis

The 84% single‑step yield reported by Jia et al. (2019) for constructing the N‑(4‑methoxy‑2‑(trifluoromethyl)benzyl)benzamide reference standard – a 1.7‑fold improvement over the desmethyl route – demonstrates this compound's suitability as a protected precursor in PET tracer development [1]. Procurement of the 99.9% HPLC‑pure material (CymitQuimica/Apollo Scientific batch specification) further minimizes unknown impurities that could compete for the [¹¹C]CH₃OTf labeling reagent, directly supporting higher radiochemical yields and molar activity in GMP‑aligned radiopharmaceutical production .

Hit-to-Lead Optimization with 4-Methoxy-2-(Trifluoromethyl)Phenyl Scaffold

The demonstrated nanomolar activity of elaborated analogs against PKR1 (IC₅₀ 130 nM) and KLK1 (IC₅₀ 746 nM) in Takeda and Kalvista patent portfolios validates this scaffold for serine protease and GPCR target families [2][3]. The intermediate XLogP of 2.6 positions the ester as a fragment with favorable starting lipophilicity for lead optimization, potentially reducing the number of design cycles needed to achieve balanced ADME properties . Medicinal chemistry groups can procure this ester as a common intermediate for parallel amide library synthesis via hydrolysis to the corresponding acid followed by HATU‑ or EDCI‑mediated coupling.

Agrochemical Intermediate for Herbicides & Fungicides

Trifluoromethyl‑substituted benzoate esters are established precursors in the synthesis of pyrazole‑based herbicides, where the CF₃ group enhances binding affinity for plant enzyme targets such as protoporphyrinogen oxidase (PPO) [4]. The ortho‑CF₃/para‑OCH₃ substitution pattern of this compound provides a differentiated electronic profile compared to the more common 4‑CF₃ benzoate esters, enabling access to patent‑novel chemical space in crop protection discovery. The intermediate density (1.266 g/cm³) and boiling point (277.5 °C) support straightforward handling in kilogram‑scale process development.

Dual-Functional Building Block for Heterocycle Synthesis

The ester group serves as a handle for transformation into amides, hydrazides, aldehydes (via DIBAL reduction), or alcohols (via LiAlH₄ reduction), while the electron‑rich 5‑position (between OCH₃ and CF₃) is activated for electrophilic aromatic substitution (nitration, halogenation, formylation). This dual reactivity, arising specifically from the 2‑CF₃/4‑OCH₃ regiochemistry, enables the construction of benzofused heterocycles such as indazoles, quinazolines, and benzoxazines in two to three synthetic steps – a capability not matched by regioisomeric or mono‑substituted benzoate esters [5]. The high batch purity (99.9%) is critical here to avoid side products from impurities reacting at the activated 5‑position.

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